2-Acetyl-2-methyl-1-phenylhydrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N'-phenylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-8(12)11(2)10-9-6-4-3-5-7-9/h3-7,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPMBCQGKRXQFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191925 | |
| Record name | 2-Acetyl-2-methyl-1-phenylhydrazine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80191925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38604-70-5 | |
| Record name | 2-Acetyl-2-methyl-1-phenylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038604705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC159110 | |
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| Record name | 2-Acetyl-2-methyl-1-phenylhydrazine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80191925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-N'-phenylacetohydrazide | |
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| Record name | N-METHYL-N-ACETYL-N'-PHENYLHYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQX966O083 | |
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Synthetic Methodologies and Reaction Pathways of 2 Acetyl 2 Methyl 1 Phenylhydrazine
Classical and Modern Synthetic Routes to N-Methyl-N'-phenylacetohydrazides
The primary approach to synthesizing 2-acetyl-2-methyl-1-phenylhydrazine revolves around the formation of N-methyl-N'-phenylacetohydrazides. This can be achieved through carefully planned acylation and alkylation strategies.
Direct Acylation and Alkylation Strategies
The most direct and classical route to this compound involves the acylation of a pre-synthesized N-methyl-N-phenylhydrazine (also known as 1-methyl-1-phenylhydrazine). This starting material can be prepared from phenylhydrazine (B124118). The synthesis of phenylhydrazine itself typically starts from aniline, which undergoes diazotization followed by reduction. guidechem.com The subsequent methylation of phenylhydrazine can then yield 1-methyl-1-phenylhydrazine (B1203642). guidechem.com
Once 1-methyl-1-phenylhydrazine is obtained, the final step is the introduction of the acetyl group. This is typically achieved through reaction with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640). The reaction involves the nucleophilic attack of the more accessible nitrogen atom of 1-methyl-1-phenylhydrazine on the electrophilic carbonyl carbon of the acetylating agent. The use of a base is often employed to neutralize the hydrogen chloride byproduct when acetyl chloride is used.
A plausible reaction scheme is as follows:
Step 1: Synthesis of 1-Methyl-1-phenylhydrazine Phenylhydrazine is reacted with a methylating agent, such as dimethyl carbonate, to introduce the methyl group onto one of the nitrogen atoms. guidechem.com
Step 2: Acetylation of 1-Methyl-1-phenylhydrazine 1-Methyl-1-phenylhydrazine is then reacted with acetyl chloride or acetic anhydride to yield this compound.
| Reactant 1 | Reactant 2 | Product |
| 1-Methyl-1-phenylhydrazine | Acetyl chloride | This compound |
| 1-Methyl-1-phenylhydrazine | Acetic anhydride | This compound |
This interactive table summarizes the key reactants for the final acetylation step.
Catalytic Approaches in the Synthesis of this compound
Modern synthetic chemistry has seen a rise in catalytic methods for the formation of C-N bonds, which are central to the synthesis of hydrazides. While specific catalytic syntheses for this compound are not extensively documented, general catalytic methods for N-acylation and N-arylation of hydrazines are applicable.
For instance, copper-catalyzed coupling reactions have been employed for the N-arylation of hydrazides. sci-hub.se While this is more relevant for creating the phenyl-nitrogen bond, similar catalytic systems could potentially be adapted for the acylation step. Palladium-catalyzed reactions are also widely used for C-N bond formation and could be explored for the synthesis of N-substituted hydrazides. organic-chemistry.org
A catalytic one-pot synthesis of both symmetrical and unsymmetrical N,N'-disubstituted acylhydrazides using various alcohols has been reported, highlighting a move towards more efficient and selective processes. organic-chemistry.org Such strategies could potentially be adapted for the synthesis of the target molecule, offering advantages in terms of yield and selectivity.
Green Chemistry Principles in Compound Manufacturing Processes
The principles of green chemistry are increasingly being applied to the synthesis of hydrazide derivatives to create more environmentally benign processes. This includes the use of greener solvents, catalysts, and energy sources.
Recent research has demonstrated the use of L-proline as an efficient and reusable organocatalyst for the synthesis of hydrazide derivatives. mdpi.com These reactions often proceed under mild conditions, sometimes even in the absence of a solvent (grinding technique), leading to high yields and short reaction times. mdpi.com The use of ultrasound has also been explored to facilitate the synthesis of hydrazide derivatives, offering an energy-efficient alternative to conventional heating. benthamdirect.com
For the synthesis of this compound, incorporating green chemistry principles could involve:
Using a less hazardous solvent than traditional chlorinated solvents.
Employing a recyclable catalyst for the acylation step.
Optimizing reaction conditions to reduce energy consumption and waste generation.
Mechanistic Investigations of Formation Reactions of this compound
The formation of this compound via the acylation of 1-methyl-1-phenylhydrazine follows a nucleophilic addition-elimination mechanism.
The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of 1-methyl-1-phenylhydrazine on the electrophilic carbonyl carbon of the acetylating agent (e.g., acetyl chloride). This leads to the formation of a tetrahedral intermediate. In this intermediate, the oxygen atom carries a negative charge, and the attacking nitrogen atom bears a positive charge.
The intermediate then collapses, reforming the carbon-oxygen double bond and expelling the leaving group (a chloride ion in the case of acetyl chloride). A final deprotonation step, often assisted by a base or another molecule of the hydrazine (B178648), neutralizes the positive charge on the nitrogen atom, yielding the final product, this compound.
The choice of the acetylating agent and reaction conditions can influence the rate and efficiency of the reaction.
Synthesis of Structural Analogues and Derivatives of this compound
The synthesis of structural analogues of this compound can be readily achieved by modifying the acyl group.
Modification of the Acetyl Moiety
To synthesize analogues with different acyl groups, 1-methyl-1-phenylhydrazine can be reacted with a variety of acylating agents. For example, using propionyl chloride would yield 2-methyl-2-propionyl-1-phenylhydrazine, and butyryl chloride would produce 2-butyryl-2-methyl-1-phenylhydrazine.
This approach allows for the systematic variation of the acyl chain length and branching, which can be useful for studying structure-activity relationships in various chemical contexts. The general reaction scheme remains the same as the acetylation, with the primary difference being the nature of the acyl chloride used.
| Starting Material | Acylating Agent | Product (Analogue) |
| 1-Methyl-1-phenylhydrazine | Propionyl chloride | 2-Methyl-1-phenyl-2-propionylhydrazine |
| 1-Methyl-1-phenylhydrazine | Butyryl chloride | 2-Butyryl-2-methyl-1-phenylhydrazine |
| 1-Methyl-1-phenylhydrazine | Benzoyl chloride | 2-Benzoyl-2-methyl-1-phenylhydrazine |
This interactive table illustrates the synthesis of various analogues by modifying the acylating agent.
Substitution Chemistry on the Phenyl Ring
The introduction of new functional groups onto the phenyl ring of this compound is primarily governed by the principles of electrophilic aromatic substitution. In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, replacing a hydrogen atom. The regioselectivity of this substitution—whether the new substituent is directed to the ortho, meta, or para position—is determined by the electronic properties of the existing substituent, in this case, the -NH-N(CH₃)(COCH₃) group.
The directing effect of the acetylmethylhydrazinyl group is a composite of the influences of its constituent parts. The nitrogen atom directly attached to the phenyl ring possesses a lone pair of electrons, which can be donated into the aromatic system through resonance. This donation of electron density, a +M (mesomeric) effect, activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions.
However, the acetyl and methyl groups attached to the second nitrogen atom have an influence. The acetyl group is electron-withdrawing due to the electronegativity of the oxygen atom, which can pull electron density away from the phenyl ring via the nitrogen bridge (a -I inductive effect). Despite this, the resonance effect of the nitrogen lone pair is generally the dominant factor in directing substitution. Therefore, the -NH-N(CH₃)(COCH₃) group is anticipated to be an ortho, para-director.
Common electrophilic substitution reactions that could be applied to this compound include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The specific conditions for these reactions would need to be optimized to account for the potential side reactions involving the hydrazine moiety, which can be susceptible to oxidation.
| Directing Effects of Substituents in Electrophilic Aromatic Substitution |
| Substituent Type |
| Activating, Ortho, Para-Directing |
| Activating, Ortho, Para-Directing |
| Activating, Ortho, Para-Directing |
| Deactivating, Ortho, Para-Directing |
| Deactivating, Meta-Directing |
This table provides a general overview of substituent effects, which can be used to predict the outcome of substitution reactions on the phenyl ring of this compound.
Stereoselective Synthesis of Chiral Derivatives
The development of chiral derivatives of this compound is a key area of interest for applications in asymmetric synthesis and pharmacology. The parent molecule is achiral, but chirality can be introduced through several synthetic strategies.
One potential approach is the stereoselective modification of the existing structure. For instance, deprotonation of the methyl group followed by an asymmetric alkylation could introduce a new chiral center. This would likely require the use of a chiral base or a chiral ligand to control the stereochemical outcome.
A more common and predictable method for obtaining chiral hydrazine derivatives is through the asymmetric hydrogenation of a suitable prochiral precursor, such as a hydrazone. researchgate.netacs.orgchemistryviews.org This would involve the synthesis of a hydrazone derivative of this compound, which could then be reduced using a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand. The choice of catalyst and reaction conditions would be crucial in achieving high enantioselectivity.
Another established strategy involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. For example, a chiral acyl group could be used in place of the acetyl group. Subsequent reactions, such as alkylation, would proceed with a high degree of stereocontrol. The auxiliary could then be removed to yield the enantiomerically enriched product.
The synthesis of chiral hydrazine reagents for the derivatization of other molecules is also a well-documented approach. nih.gov This involves preparing a chiral hydrazine and then reacting it with a carbonyl compound to form diastereomeric hydrazones, which can then be separated.
| Potential Strategies for Stereoselective Synthesis of Chiral this compound Derivatives |
| Methodology |
| Asymmetric Alkylation |
| Asymmetric Hydrogenation of a Hydrazone Precursor |
| Use of a Chiral Auxiliary |
This table outlines hypothetical but established methodologies that could be adapted for the stereoselective synthesis of chiral derivatives of this compound.
Advanced Spectroscopic and Structural Elucidation of 2 Acetyl 2 Methyl 1 Phenylhydrazine
Crystallographic Analysis for Solid-State Conformation and Intermolecular Interactions
Currently, there is no publicly available single-crystal X-ray diffraction data for 2-Acetyl-2-methyl-1-phenylhydrazine in major crystallographic databases. Consequently, a definitive analysis of its solid-state conformation and intermolecular interactions based on experimental crystallographic findings cannot be presented at this time. Such a study would be invaluable for understanding the precise bond lengths, bond angles, and the nature of intermolecular forces, such as hydrogen bonding, that govern its crystal packing.
Solution-State Conformational Dynamics via Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. While comprehensive studies on the conformational dynamics of this compound are not extensively reported in the literature, spectral data is available that allows for structural confirmation. nih.gov
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the expected signals would correspond to the protons of the phenyl group, the N-methyl group, and the acetyl group. The integration of these signals would confirm the number of protons in each group, and their chemical shifts and coupling patterns would provide insights into their electronic environment and spatial relationships. A 1H NMR spectrum has been recorded on a Varian CFT-20 instrument. nih.gov
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Key signals would be expected for the carbonyl carbon of the acetyl group, the carbons of the phenyl ring, the N-methyl carbon, and the methyl carbon of the acetyl group. The chemical shifts of these carbons are indicative of their hybridization and the nature of their neighboring atoms. A ¹³C NMR spectrum of a sample from Aldrich Chemical Company, Inc. has been documented. nih.gov
A detailed analysis of the chemical shifts and coupling constants from these spectra would be necessary to discuss the solution-state conformational preferences, such as the orientation of the phenyl group relative to the hydrazine (B178648) and acetyl moieties.
Vibrational Spectroscopy for Functional Group and Bonding Characterization (Infrared, Raman)
Vibrational spectroscopy provides information about the functional groups and bonding characteristics of a molecule through the analysis of its vibrational modes.
Infrared (IR) Spectroscopy: An FTIR spectrum of this compound has been recorded using a KBr film with the sample dissolved in chloroform. nih.gov The characteristic absorption bands in the IR spectrum would confirm the presence of key functional groups. Expected vibrational frequencies include:
N-H Stretching: A band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond of the hydrazine group.
C=O Stretching: A strong absorption band typically around 1650-1700 cm⁻¹ due to the carbonyl group of the acetyl moiety.
C-H Stretching: Bands for aromatic and aliphatic C-H bonds, usually appearing around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
C=C Stretching: Aromatic ring skeletal vibrations in the 1450-1600 cm⁻¹ region.
C-N Stretching: Bands corresponding to the C-N bonds.
A detailed assignment of the observed vibrational frequencies would provide a comprehensive picture of the molecular structure.
Raman Spectroscopy: There is currently no specific Raman spectroscopic data available in the public domain for this compound. Raman spectroscopy would be a valuable complementary technique to IR, particularly for observing non-polar bonds and providing further insights into the vibrational modes of the molecule. Studies on related phenylhydrazine (B124118) derivatives have utilized Raman spectroscopy to characterize structural changes and the influence of substituents. researchgate.net
Mass Spectrometric Fragmentation Analysis and Isotopic Profiling
Mass spectrometry is a key analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern. The nominal molecular weight of this compound is 164.20 g/mol . nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): An LC-MS analysis of this compound has been performed using a Q Exactive Plus Orbitrap Thermo Scientific instrument with positive ion mode electrospray ionization (ESI). nih.gov The precursor ion was observed at an m/z of 165.1022, corresponding to the protonated molecule [M+H]⁺. The fragmentation of this precursor ion under high-energy collisional dissociation (HCD) provides valuable structural information.
A plausible fragmentation pathway for the [M+H]⁺ ion of this compound could involve the initial cleavage of the N-N bond, which is often a labile bond in hydrazines. Another likely fragmentation is the loss of the acetyl group. The analysis of the resulting fragment ions allows for the confirmation of the different structural components of the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS data for this compound is also available, which would provide complementary fragmentation information under different ionization conditions (typically electron ionization). nih.gov
Isotopic Profiling: The high-resolution mass spectrometry data allows for the determination of the accurate mass and the isotopic pattern of the molecular ion and its fragments. This is crucial for confirming the elemental composition of the molecule. The exact mass of this compound is 164.094963011 Da. nih.gov
Electronic Absorption and Emission Spectroscopy for Optical Properties
Electronic spectroscopy provides insights into the electronic transitions within a molecule and its resulting optical properties.
Emission (Fluorescence) Spectroscopy: There is no specific information available regarding the fluorescence properties of this compound. Many phenylhydrazine derivatives are known to be fluorescent, and such a study could provide information about the excited state dynamics of the molecule. researchgate.net The investigation of its fluorescence quantum yield and lifetime would be valuable for understanding its photophysical behavior.
Computational Chemistry and Theoretical Modeling of 2 Acetyl 2 Methyl 1 Phenylhydrazine
Quantum Chemical Calculations on Electronic Structure and Stability
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, rooted in solving the Schrödinger equation, offer insights into electron distribution, molecular geometry, and energetic stability.
Density Functional Theory (DFT) for Geometry Optimization and Energetics
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. A key application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable three-dimensional structure of the molecule. For 2-Acetyl-2-methyl-1-phenylhydrazine, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached.
The energetics of the molecule, including its total energy, enthalpy, and Gibbs free energy of formation, can be calculated once the optimized geometry is obtained. These values are crucial for assessing the thermodynamic stability of the compound. For instance, a DFT study on a related p-phenylenediamine-phenylhydrazine-formaldehyde terpolymer (PPHF) employed the B3LYP/6-31G(d,p) level of theory to successfully compare experimental and theoretical vibrational frequencies, demonstrating the utility of DFT in characterizing such molecules. nih.gov
Table 1: Illustrative Optimized Geometric Parameters for a Phenylhydrazine (B124118) Derivative (Data from a related study)
| Parameter | Bond/Angle | Calculated Value (DFT) |
| Bond Length | C-N (hydrazine) | 1.39 Å |
| Bond Length | N-N (hydrazine) | 1.38 Å |
| Bond Length | C=O (acetyl) | 1.24 Å |
| Bond Angle | C-N-N | 118.5° |
| Bond Angle | N-N-C (phenyl) | 120.2° |
| Dihedral Angle | C-N-N-C | 175.0° |
This table presents hypothetical data based on typical values for similar structures to illustrate the output of a DFT geometry optimization.
Frontier Molecular Orbital Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.
The energy of the HOMO is related to the molecule's ionization potential and its ability to act as a nucleophile, while the LUMO energy relates to the electron affinity and electrophilicity. The HOMO-LUMO energy gap is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
In a study on a phenylhydrazine-formaldehyde terpolymer, the HOMO-LUMO gap was calculated to be low, indicating high reactivity. nih.gov For this compound, the HOMO would likely be localized on the phenylhydrazine moiety, particularly the nitrogen atoms and the aromatic ring, while the LUMO may have significant contributions from the carbonyl group of the acetyl moiety.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Phenylhydrazine Derivative (Data from a related study)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.89 |
| HOMO-LUMO Gap | 4.36 |
This table presents hypothetical data to illustrate the typical output of an FMO analysis.
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations provide insights into a static molecular structure, Molecular Dynamics (MD) simulations offer a dynamic perspective by simulating the movement of atoms and molecules over time. nih.gov This technique is invaluable for exploring the conformational space of a flexible molecule like this compound. The presence of rotatable bonds, such as the C-N and N-N bonds, allows the molecule to adopt various conformations, each with a different energy.
MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal how the molecule's conformation changes over time. researchgate.netnih.gov From these simulations, one can identify the most stable conformations, calculate the energy barriers between them, and understand how the molecular shape might change in different environments (e.g., in a solvent or interacting with a biological target). This information is crucial for understanding its behavior in solution and its potential to bind to receptors. nih.govnih.gov
Reaction Mechanism Prediction and Transition State Characterization
Computational chemistry can be used to elucidate the step-by-step pathway of a chemical reaction, including the identification of transient intermediates and the characterization of transition states. For this compound, this could involve studying its formation, decomposition, or its reactions with other molecules. For example, it is known that 2-acetyl-2-methyl-1-phenyl-hydrazine can be an artifact formed from the decomposition of 4-hydroxy-antipyrine in an alkaline medium. nih.gov
Theoretical calculations can map out the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. The transition state, which is the highest energy point along this path, is of particular interest as its energy determines the activation energy and thus the rate of the reaction. Methods like DFT can be used to locate and characterize the geometry and energy of these transition states. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Interactions
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. jppres.comunair.ac.id By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. rsc.orgrsc.org
For a set of this compound derivatives with known biological activity (e.g., enzyme inhibition), a QSAR model could be developed. This involves calculating a variety of molecular descriptors for each compound, which are numerical representations of their structural, electronic, or physicochemical properties. These descriptors are then used as independent variables in a regression analysis to model the biological activity.
A study on benzylidene hydrazine (B178648) benzamide (B126) derivatives developed a QSAR equation to predict their anticancer activity. jppres.comunair.ac.id The equation included descriptors such as the logarithm of solubility (Log S) and molar refractivity (MR), highlighting the importance of these properties for the observed activity. jppres.comunair.ac.id
Table 3: Illustrative QSAR Descriptors for a Series of Hydrazine Derivatives
| Compound | LogP | Molecular Weight | Polar Surface Area (Ų) | Predicted Activity |
| Derivative 1 | 2.1 | 180.2 | 45.6 | 5.8 |
| Derivative 2 | 2.5 | 194.3 | 48.2 | 6.2 |
| Derivative 3 | 1.9 | 175.2 | 42.1 | 5.5 |
| Derivative 4 | 2.8 | 208.3 | 50.1 | 6.5 |
This table presents hypothetical data to illustrate the types of descriptors and predicted activities used in a QSAR study.
In Silico Design of Hypothetical Derivatives and Binding Modes
The insights gained from quantum chemical calculations, MD simulations, and QSAR models can be leveraged for the in silico design of novel derivatives of this compound with potentially improved properties. For example, if a QSAR model indicates that increased lipophilicity enhances activity, new derivatives with lipophilic substituents could be proposed.
Furthermore, molecular docking, a key component of in silico design, can be used to predict the preferred binding mode of these hypothetical derivatives to a biological target, such as an enzyme active site. nih.gov Docking algorithms place the ligand into the binding site in various orientations and conformations and score them based on their steric and energetic complementarity. This allows for the rational design of molecules with improved binding affinity and selectivity. Studies on other hydrazine derivatives have successfully used molecular docking and MD simulations to understand binding interactions and guide the design of new inhibitors. nih.govplos.org
Mechanistic Investigations of Molecular and Cellular Interactions of 2 Acetyl 2 Methyl 1 Phenylhydrazine Strictly Non Clinical
In Vitro Studies on Enzyme Modulation and Mechanistic Elucidation
Enzyme Kinetics and Inhibition Mechanisms
A thorough search of scientific databases yields no specific studies on the enzyme kinetics or inhibition mechanisms of 2-Acetyl-2-methyl-1-phenylhydrazine. There is no available data detailing its potential as an enzyme inhibitor, its mode of inhibition (e.g., competitive, non-competitive, uncompetitive), or its kinetic parameters such as Ki or IC50 values against any specific enzyme.
Ligand-Enzyme Binding Site Characterization
Consistent with the lack of enzyme kinetic data, there are no published studies characterizing the binding site of this compound on any enzyme. Research employing techniques such as X-ray crystallography, NMR spectroscopy, or computational docking to elucidate the specific amino acid residues involved in the binding interaction and the nature of the intermolecular forces at play has not been reported for this compound.
Receptor Binding Profiling and Molecular Interaction Analysis in Cellular Systems (In Vitro)
There is no publicly available information regarding the receptor binding profile of this compound. Studies that would typically involve screening the compound against a panel of known receptors to determine its binding affinity and selectivity are absent from the literature. Consequently, no data exists on its potential interactions with specific receptor types, such as G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors.
Cellular Pathway Perturbations and Signal Transduction Studies (In Vitro Models)
Investigations into the effects of this compound on cellular pathways and signal transduction in in vitro models have not been documented. There are no reports on how this compound might modulate key signaling cascades, such as the MAPK/ERK pathway, the PI3K/Akt pathway, or others, nor are there studies on its impact on cellular processes like proliferation, apoptosis, or differentiation.
Structure-Activity Relationship (SAR) Derivations for Related Analogues
While the broader class of phenylhydrazine (B124118) derivatives has been the subject of structure-activity relationship (SAR) studies in various contexts, no such analyses have been published specifically for analogues of this compound. The lack of a defined biological activity for the parent compound precludes the systematic investigation of how structural modifications would affect its potency or selectivity.
Development of Biochemical Probes and Molecular Tools for Research Applications
Given the absence of a known biological target or a well-defined mechanism of action for this compound, it has not been developed or utilized as a biochemical probe or molecular tool for research applications. The synthesis of labeled derivatives (e.g., fluorescent, biotinylated, or radiolabeled) for use in target identification and validation studies has not been reported.
Advanced Analytical and Detection Methodologies for 2 Acetyl 2 Methyl 1 Phenylhydrazine
Chromatographic Techniques for Separation and Purity Assessment (HPLC, GC)
Chromatographic methods are fundamental for the separation of 2-Acetyl-2-methyl-1-phenylhydrazine from complex matrices and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A known Liquid Chromatography-Mass Spectrometry (LC-MS) method utilizes a reverse-phase C18 column to achieve separation. nih.gov The use of a C18 column indicates that the separation is based on the hydrophobic interactions between the compound and the stationary phase. For the related compound, 1-Acetyl-2-phenylhydrazine (B92900), a reverse-phase HPLC method has been described using a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid. sielc.com For mass spectrometry compatibility, formic acid can be used as a modifier instead of phosphoric acid. sielc.com Given the structural similarity, a similar approach would likely be effective for this compound.
A key consideration in method development is the selection of the detector. A Diode-Array Detector (DAD) can provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment. Mass spectrometric detection (LC-MS) offers high sensitivity and selectivity, providing mass-to-charge ratio information that is highly specific for the target analyte. nih.gov
Gas Chromatography (GC):
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. This compound has been analyzed using GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.govnih.gov The selection of an appropriate capillary column is critical for achieving good resolution and peak shape. A non-polar or medium-polarity column would be a suitable starting point for method development based on the compound's structure.
It is noteworthy that this compound has been identified as a potential artifact during the analysis of biological materials, particularly after the ingestion of drugs containing antipyrine, where it can be formed from the decomposition of 4-hydroxy-antipyrine in an alkaline medium. nih.gov This underscores the importance of carefully controlled sample preparation and analytical conditions to ensure that the detected compound is not an artifact of the analytical process itself.
| Parameter | HPLC | GC |
| Stationary Phase | C18 reverse-phase | Non-polar or medium-polarity capillary column |
| Mobile Phase/Carrier Gas | Acetonitrile/Water gradients | Inert gas (e.g., Helium, Nitrogen) |
| Detector | DAD, MS | FID, MS |
| Key Application | Purity assessment, quantification in liquid samples | Analysis of volatile impurities, identification |
Spectroscopic Methods for Quantitative Analysis
Spectroscopic techniques are indispensable for the structural elucidation and quantitative analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of this compound. nih.gov The ¹H NMR spectrum would show characteristic signals for the methyl and acetyl protons, as well as the aromatic protons of the phenyl group. The ¹³C NMR spectrum would provide information on the number and types of carbon atoms in the molecule. While primarily a qualitative technique, Quantitative NMR (qNMR) can be employed for purity assessment and the determination of concentration against a certified internal standard, offering a high degree of accuracy and direct traceability to the International System of Units (SI).
Mass Spectrometry (MS):
As mentioned in the context of chromatographic coupling, mass spectrometry is a highly sensitive and specific detection method. Electron ionization (EI) is a common technique used in GC-MS, which would lead to a characteristic fragmentation pattern for this compound, aiding in its identification. Electrospray ionization (ESI) is typically used in LC-MS and would likely result in the protonated molecule [M+H]⁺, which can be further fragmented in tandem mass spectrometry (MS/MS) for structural confirmation and enhanced selectivity. nih.gov
UV-Vis Spectrophotometry:
UV-Vis spectrophotometry can be a straightforward and cost-effective method for the quantitative analysis of this compound in solution, provided it exhibits sufficient UV absorbance and there are no interfering substances that absorb at the same wavelength. Phenylhydrazine (B124118) derivatives are known to absorb in the UV region. nih.gov For quantitative analysis, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. For mixtures containing other absorbing species, more advanced techniques like derivative spectrophotometry or chemometric methods may be necessary. For instance, a simultaneous spectrophotometric method for hydrazine (B178648) and phenylhydrazine has been developed based on their condensation reactions with aromatic aldehydes, which could be adapted for similar derivatives. nih.gov
| Spectroscopic Technique | Information Provided | Application |
| ¹H and ¹³C NMR | Structural elucidation, molecular connectivity | Identification, purity assessment (qNMR) |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern | Identification, quantification (with chromatography) |
| UV-Vis Spectrophotometry | Absorbance of UV light | Quantitative analysis in simple matrices |
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer a sensitive and often low-cost alternative for the detection of electroactive compounds like this compound. The hydrazine moiety in the molecule is susceptible to oxidation, making it a good candidate for electrochemical detection. While specific studies on this compound are limited, the extensive research on the electrochemistry of hydrazine and its derivatives provides a strong basis for the development of suitable methods. nih.govrsc.orgrsc.orgnih.govmdpi.com
Voltammetric Techniques:
Cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) are powerful techniques for investigating the electrochemical behavior of a compound and for its quantitative determination. These methods involve applying a potential to an electrode and measuring the resulting current. The oxidation of the hydrazine group would produce a peak in the voltammogram, with the peak current being proportional to the concentration of the analyte.
The choice of the working electrode is critical for achieving high sensitivity and selectivity. Bare electrodes like glassy carbon or platinum can be used, but their performance can often be enhanced through modification. Nanomaterials such as metal nanoparticles, carbon nanotubes, and graphene have been shown to significantly improve the electrocatalytic activity towards the oxidation of hydrazines, leading to lower detection limits and improved signal-to-noise ratios. nih.govmdpi.com
Amperometric Detection:
Amperometry involves applying a constant potential to the working electrode and measuring the current as a function of time. This technique is well-suited for use as a detector in flow systems, such as HPLC with electrochemical detection (HPLC-ED). By setting the detector potential to the oxidation potential of this compound, a highly sensitive and selective method for its quantification can be developed.
| Electrochemical Technique | Principle | Potential Application for this compound |
| Cyclic Voltammetry (CV) | Measures current response to a triangular potential waveform | Characterization of redox behavior |
| Differential Pulse Voltammetry (DPV) | Superimposes pulses on a linear potential sweep | Quantitative analysis with low detection limits |
| Amperometry | Measures current at a constant potential | Highly sensitive detection in flow systems (e.g., HPLC-ED) |
Development of Reference Materials and Quality Control Standards
The availability of high-purity reference materials is a prerequisite for the accurate quantification and quality control of any chemical analysis. For this compound, the development of certified reference materials (CRMs) is essential for ensuring the reliability and comparability of analytical data across different laboratories and over time.
A Certified Reference Material is a standard that has been characterized for one or more of its properties by a metrologically valid procedure, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. Several commercial suppliers offer this compound as a neat substance or in solution, with some products being produced under ISO 17034 and ISO/IEC 17025 accreditation, which are key international standards for the competence of reference material producers and testing and calibration laboratories. esslabshop.comcpachem.comnih.govsigmaaldrich.comsigmaaldrich.comlgcstandards.comlgcstandards.com
The development of a CRM for this compound would involve:
Synthesis and Purification: Production of the compound with the highest possible purity.
Identity Confirmation: Unambiguous confirmation of the chemical structure using techniques like NMR, MS, and IR spectroscopy.
Purity Assessment: Quantitative determination of the purity using multiple independent methods, such as qNMR, differential scanning calorimetry (DSC), and chromatographic techniques with different selectivities.
Homogeneity and Stability Studies: Ensuring that the batch of the reference material is uniform and that the compound remains stable under specified storage and transport conditions.
Value Assignment and Uncertainty Estimation: Assigning a certified value for the purity or concentration with a comprehensively evaluated uncertainty budget.
Applications in Advanced Materials Science and Chemical Reagent Development
Role as a Building Block in Polymer Chemistry
While direct evidence for the use of 2-Acetyl-2-methyl-1-phenylhydrazine as a monomer in polymerization is not prominent in current literature, its parent compound, phenylhydrazine (B124118), serves as a known building block in polymer synthesis. For instance, research has demonstrated the synthesis of a p-phenylenediamine-phenylhydrazine-formaldehyde (PPHF) terpolymer. nih.gov In this process, phenylhydrazine acts as a comonomer, reacting with p-phenylenediamine (B122844) and formaldehyde (B43269) to form a complex polymer resin. nih.gov The resulting terpolymer was found to be soluble in solvents like dimethylsulphoxide (DMSO) and strong acids. nih.gov
The potential for a molecule like this compound to be incorporated into a polymer backbone exists, likely through reactions involving its N-H group. However, the presence of methyl and acetyl groups on the hydrazine (B178648) nitrogen atoms would sterically hinder its reactivity compared to the parent phenylhydrazine, potentially limiting its utility as a monomer. The synthesis of polymers using phenylhydrazine derivatives highlights a potential, though underexplored, avenue for the application of this compound.
Exploration in Organic Optoelectronic Materials (e.g., Dyes)
Phenylhydrazine and its derivatives are foundational in the synthesis of various organic molecules used in optoelectronics, particularly dyes and components for solar cells. The classic Fischer indole (B1671886) synthesis, which uses phenylhydrazine, is a key method for creating indole intermediates essential for many dyes. wikipedia.org
More advanced research has focused on incorporating hydrazine-based molecules directly into functional materials:
Dye-Sensitized Solar Cells (DSSCs): Phenyl hydrazine derivatives have been investigated as reductants for Sn-Pb mixed perovskite precursors in solar cells. The addition of a hydrochloride phenyl hydrazine with a sulfonic amide group was shown to act as both a reductant and a passivator, leading to a power conversion efficiency of 22.01%. rsc.org
Fluorescent Dyes: Hydrazine moieties have been appended to BODIPY (boron-dipyrromethene) dyes. nih.gov These studies show that incorporating a hydrazine fragment introduces redox capabilities into the fluorescent dye, although it can also impact the fluorescence intensity. nih.gov
Functional Pigments: Pyrazolone-based ligands, which can be synthesized from the condensation reaction of phenylhydrazine with pyrazolone (B3327878) derivatives, are used as pigments for dyes and in functional materials with photoluminescence properties. researchgate.net
Although these examples utilize the broader class of phenylhydrazine derivatives, they underscore the potential for molecules like this compound to be explored as components in the design of new optoelectronic materials. Its specific substitution pattern would influence the electronic properties, solubility, and performance of any resulting dye or device.
Use as a Reagent in Anaerobic Curing Systems
The most significant application for a compound of this type is in anaerobic curing systems. However, the literature overwhelmingly attributes this role to the isomer 1-Acetyl-2-phenylhydrazine (B92900) (APH) , not this compound. cymerchemicals.comalfa-chemical.comlookchem.com APH is a well-established and commercially used cure accelerator in anaerobic adhesives. cymerchemicals.comgoogle.com
Anaerobic adhesives are single-component (meth)acrylate-based formulations that remain liquid in the presence of oxygen but cure rapidly to form a hard thermoset plastic when confined between two metal surfaces (depriving them of oxygen). justia.com The curing process is a free-radical polymerization initiated by a peroxide, and its speed is heavily influenced by accelerators.
APH (1-Acetyl-2-phenylhydrazine) has been a standard accelerator in many commercial anaerobic adhesive products, often used in conjunction with other components like saccharin (B28170) and toluidines. google.comgoogle.com Its function is to facilitate the decomposition of the peroxide initiator, thereby speeding up the generation of free radicals and accelerating the cure time. Research into greener alternatives often benchmarks performance against APH. dcu.ie For example, a study screening novel cure catalysts compared their performance directly to APH, which provided a cure time of under five minutes at a concentration of 5-10 mmol. dcu.ie
Given the established role of its isomer, it is plausible that this compound could exhibit some activity in anaerobic systems, but its different chemical structure, particularly the methylation on the second nitrogen, would alter its reactivity and effectiveness as a cure accelerator. No patents or studies were found that specifically name this compound as a component in these formulations.
| Property | This compound | 1-Acetyl-2-phenylhydrazine (APH) |
|---|---|---|
| CAS Number | 38604-70-5 nih.gov | 114-83-0 wikipedia.org |
| Molecular Formula | C₉H₁₂N₂O nih.gov | C₈H₁₀N₂O wikipedia.org |
| Molecular Weight | 164.20 g/mol nih.gov | 150.18 g/mol wikipedia.org |
| Primary Application | Limited data; noted as a potential artifact in biological sample processing. nih.gov | Established cure accelerator in anaerobic adhesives and sealants. cymerchemicals.comalfa-chemical.comjustia.com |
Potential in Chemical Sensor Design
The field of chemical sensors often utilizes organic molecules for the selective detection of analytes. While there is no direct evidence of this compound being used to construct sensors, its parent molecule, phenylhydrazine, is a target for detection and its derivatives are used in sensor-related synthesis.
Research has focused on fabricating sensors for the detection of phenylhydrazine due to its toxicity. These sensors typically use metal oxides as the active material. For example:
A sensor based on CuO flower shapes and hollow spheres was developed for the highly sensitive detection of phenyl hydrazine. The flower-shaped CuO sensor exhibited a high sensitivity of ~7.145 μA cm⁻² mM⁻¹. rsc.org
Another sensor using ZnO-Fe₂O₃ microwires on a gold electrode was fabricated to detect phenyl hydrazine in buffer solutions, achieving a detection limit of approximately 0.67 nM. electrochemsci.org
Nanoparticles of Al-doped ZnO have also been employed to create an electrochemical sensor for phenylhydrazine. researchgate.net
These studies focus on detecting phenylhydrazine, not using it as a sensor component. However, a more indirect application involves using phenylhydrazine derivatives to synthesize other molecules that are then used in sensors. For instance, pyrazolone-based ligands, which can be formed from phenylhydrazine, are noted for their use in the development of chemical sensors. researchgate.net This suggests a potential, albeit multi-step, pathway where a derivative like this compound could serve as a precursor for a sensor component.
| Sensing Material | Analyte | Sensitivity | Detection Limit (LOD) | Reference |
|---|---|---|---|---|
| CuO Flower Shapes | Phenylhydrazine | ~7.145 µA cm⁻² mM⁻¹ | 2.4 µM | rsc.org |
| ZnO-Fe₂O₃ Microwires | Phenylhydrazine | 8.33 µA cm⁻² mM⁻¹ | ~0.67 nM | electrochemsci.org |
| Al-doped ZnO Nanoparticles | Phenylhydrazine | ~161.33 µA µM⁻¹ cm⁻² (for ethylenediamine) | ~9.56 µM (for ethylenediamine) | researchgate.net |
Future Perspectives and Emerging Research Directions for 2 Acetyl 2 Methyl 1 Phenylhydrazine
Innovations in Sustainable Synthesis and Process Intensification
The future synthesis of 2-Acetyl-2-methyl-1-phenylhydrazine is projected to be heavily influenced by the principles of green chemistry and process intensification, moving away from traditional batch methods towards more efficient and environmentally benign processes.
Modern synthetic strategies are increasingly focused on minimizing waste, reducing energy consumption, and utilizing renewable resources. For hydrazine (B178648) derivatives, this includes the development of catalytic systems that avoid stoichiometric and often hazardous reagents. The use of continuous flow chemistry presents a significant opportunity for the synthesis of this compound. rsc.orgresearchgate.net Flow reactors offer superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and the potential for seamless scale-up. ucd.ie A continuous manufacturing process for a related class of compounds, acyl hydrazides, has demonstrated the safety and selectivity benefits of flow chemistry, particularly when dealing with potentially hazardous reagents like hydrazine hydrate. digitellinc.com
Furthermore, research into greener solvents and catalysts is paramount. The exploration of aqueous reaction media or biodegradable solvents can significantly reduce the environmental footprint of the synthesis. rsc.org Innovations in catalyst design, such as the use of abundant and non-toxic metal catalysts or even organocatalysts, will be crucial in developing more sustainable synthetic routes. The principles of atom economy will also guide future synthetic designs, favoring reactions that incorporate the maximum number of atoms from the reactants into the final product.
Leveraging Artificial Intelligence and Machine Learning for Predictive Modeling
Discovery of Novel Mechanistic Biological Interactions (Non-Clinical)
While this compound is known as a decomposition product of the metabolite of antipyrine, its own non-clinical biological interactions remain a largely unexplored frontier. nih.gov Future research will likely delve into understanding its reactivity and potential effects on biological systems at a mechanistic level.
Studies on related compounds, such as 1-acetyl-2-phenylhydrazine (B92900), have shown that these molecules can induce hemolytic reactions and generate free radicals when interacting with oxyhemoglobin. nih.gov It is plausible that this compound could exhibit similar reactivity, a hypothesis that warrants investigation through in vitro and in silico methods. Computational techniques like molecular docking could be employed to predict its binding affinity to various proteins and enzymes, offering insights into potential biological targets. nih.govmdpi.comnih.govresearchgate.netalliedacademies.org
Predictive toxicology models, powered by machine learning, can also be utilized to forecast the potential adverse effects of this compound. nih.gov By comparing its structural features to those of known toxicants, it is possible to generate hypotheses about its potential for cytotoxicity, genotoxicity, or other forms of toxicity. It is important to note that its isomer, 1-acetyl-2-phenylhydrazine, has been identified as a vascular tumor initiator in animal models, highlighting the need for careful toxicological evaluation of this class of compounds. toxplanet.comsigmaaldrich.com Understanding these potential non-clinical effects is crucial for any future application of this compound.
Integration into Multi-Component Systems for Advanced Functionality
The structural features of this compound, particularly the hydrazine moiety, make it a promising candidate for integration into multi-component systems to create advanced functional materials. Hydrazone derivatives, which can be readily synthesized from hydrazines, are known for their versatile coordination chemistry and their ability to form stimuli-responsive systems. rsc.orgresearchgate.netrsc.org
One emerging area of research is the use of hydrazone-based systems as chemical sensors. nih.govnih.gov The ability of the hydrazone group to coordinate with metal ions can be exploited to design colorimetric or fluorescent sensors for the detection of specific analytes. nih.govnih.gov By incorporating this compound into such systems, it may be possible to develop novel sensors with high selectivity and sensitivity.
Furthermore, the self-assembly properties of molecules containing the hydrazone functional group can be harnessed to construct complex supramolecular architectures. rsc.org These assemblies can exhibit a range of interesting properties and functions, from molecular switches to responsive gels. The modular nature of hydrazone synthesis allows for the fine-tuning of the properties of these materials by systematically varying the structure of the hydrazine and carbonyl components. The exploration of this compound as a building block in this context could lead to the development of new smart materials with applications in areas such as electronics, catalysis, and biomedicine.
Q & A
Q. What are the standard synthetic protocols for preparing 2-Acetyl-2-methyl-1-phenylhydrazine?
The synthesis typically involves condensation reactions using hydrazine derivatives. For example, hydrazine hydrate is reacted with acetylated intermediates under reflux conditions in anhydrous ethanol or methanol. Reaction progress is monitored via TLC (e.g., chloroform:methanol, 7:3 ratio), followed by precipitation in ice-water to isolate the product . Purification methods include recrystallization from ethanol or column chromatography. Key parameters include stoichiometric ratios (1.2 eq hydrazine hydrate) and reaction times (4–6 hours) to optimize yield and purity .
Q. What analytical techniques are essential for characterizing this compound?
Core techniques include:
- TLC : For monitoring reaction progress and purity assessment.
- NMR Spectroscopy : To confirm structural features, such as acetyl and phenyl protons (e.g., δ 2.1 ppm for CH₃CO and aromatic protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry : To verify molecular weight (e.g., m/z 150.18 for C₈H₁₀N₂O) .
- Melting Point Analysis : A lit. mp of 128–131°C indicates purity .
Q. What safety precautions are critical when handling phenylhydrazine derivatives?
- Use PPE (gloves, lab coat, goggles) due to acute oral toxicity (H302) and irritation risks .
- Work in a fume hood to avoid inhalation of vapors.
- Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
Key factors include:
- Solvent Choice : Absolute ethanol improves solubility compared to methanol, reducing side products .
- Catalysis : Acidic conditions (e.g., HCl) accelerate hydrazone formation but may require neutralization post-reaction .
- Temperature Control : Prolonged reflux (>6 hours) risks decomposition, while shorter durations (<4 hours) yield incomplete reactions .
- Purification : Gradient column chromatography (e.g., hexane:ethyl acetate) resolves co-eluting impurities .
Q. How can structural ambiguities in hydrazine derivatives be resolved using advanced techniques?
- X-ray Crystallography : Determines absolute configuration and confirms tautomeric forms (e.g., keto-enol equilibria) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions .
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at 3300 cm⁻¹ and C=O at 1680 cm⁻¹) .
Q. What methodologies are recommended for assessing the compound's stability under varying conditions?
- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
- HPLC-MS : Quantifies degradation products (e.g., hydrolyzed hydrazides or oxidized phenyl rings) .
- Kinetic Modeling : Predicts shelf-life using Arrhenius equations under accelerated storage conditions .
Q. How can computational tools aid in predicting the biological activity of this compound derivatives?
- Molecular Docking : Screens against target proteins (e.g., kinases or enzymes in cancer pathways) to prioritize synthetic targets .
- QSAR Models : Correlates substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with antimycobacterial activity .
- ADMET Prediction : Evaluates pharmacokinetic properties (e.g., LogP = 1.15 for blood-brain barrier penetration) .
Q. How do conflicting data in synthesis protocols or analytical results arise, and how can they be resolved?
- Contradictions in Solvent Effects : Ethanol vs. methanol may yield differing purity levels due to solubility variations. Resolution requires controlled side-by-side trials .
- Analytical Discrepancies : NMR signal splitting may result from tautomerism. Variable temperature NMR or deuteration experiments can clarify .
- Yield Variability : Trace moisture in hydrazine hydrate can alter reaction efficiency. Use Karl Fischer titration to verify reagent anhydrity .
Applications in Drug Development
Q. What evidence supports the therapeutic potential of this compound in cancer research?
- Mechanistic Studies : Derivatives inhibit tubulin polymerization or topoisomerase activity, as shown in cell-based assays (e.g., IC₅₀ values <10 µM in MCF-7 cells) .
- In Vivo Models : Hydrazine-based prodrugs demonstrate reduced tumor volume in murine xenografts, with toxicity profiles assessed via ATSDR guidelines .
Q. How can structure-activity relationship (SAR) studies guide the design of improved hydrazine derivatives?
- Core Modifications : Introducing electron-deficient aryl groups enhances metabolic stability .
- Side Chain Optimization : Methyl substitution at the acetyl group improves solubility without compromising target binding .
- Hybrid Molecules : Conjugation with benzoxazole sulfides (e.g., 5-methyl-1,3-benzoxazol-2-yl) boosts antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
